2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one
Description
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative characterized by a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl group at position 2 and a 4-(difluoromethoxy)phenyl substituent at position 2. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O3S/c24-15-7-5-14(6-8-15)20(29)13-32-23-27-19-4-2-1-3-18(19)21(30)28(23)16-9-11-17(12-10-16)31-22(25)26/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHIVNDDBVHWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The structural diversity of quinazolines allows for the modification of their pharmacological profiles, making them valuable in medicinal chemistry.
Synthesis
The synthesis of quinazoline derivatives typically involves the reaction of substituted anilines with carbonyl compounds under various conditions. For this specific compound, the synthesis likely follows a pathway similar to other quinazoline derivatives, where a thioether linkage is formed through nucleophilic substitution.
Antiviral Activity
Research indicates that quinazoline derivatives exhibit significant antiviral activity. For instance, a study on a related compound demonstrated inhibition of viral replication against various viruses including para influenza-3 and Coxsackie virus B4 in Vero cell cultures . The antiviral mechanism may involve interference with viral entry or replication processes.
Cytotoxicity
The cytotoxic effects of quinazoline derivatives have also been documented. A multiparameter bioassay revealed that certain analogs can inhibit the growth of unicellular organisms such as Microcystis aeruginosa, with an EC50 value indicating significant toxicity at higher concentrations . Such findings suggest potential applications in controlling harmful algal blooms or as chemotherapeutic agents.
The mechanisms underlying the biological activities of these compounds often involve modulation of cellular pathways. For example, oxidative stress has been implicated in the cytotoxicity observed with high concentrations of related quinazoline compounds. This is evidenced by up-regulation of genes associated with stress responses and alterations in photosystem II functionality .
Case Studies and Research Findings
- Antiviral Efficacy :
- Cytotoxic Potential :
- Oxidative Stress Induction :
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 392.83 g/mol. Its structure features a quinazolinone core substituted with various functional groups that contribute to its biological activity. The presence of the thioether and difluoromethoxy groups enhances its lipophilicity and potential interaction with biological targets.
Anti-Cancer Activity
Recent studies have highlighted the compound's efficacy as an anti-cancer agent. Research indicates that derivatives of quinazolinones can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis. For instance, compounds derived from quinazolinones demonstrated IC50 values in the range of 1.5–9.43 μM against various cancer cell lines, including HepG-2 and HCT-116, showcasing their potential as effective anti-tumor agents .
Table 1: Anti-Cancer Activity of Quinazolinone Derivatives
| Compound | IC50 (μM) | Targeted Receptor |
|---|---|---|
| Compound 4 | 1.50 - 5.86 | EGFR/VEGFR-2 |
| Compound 20 | 4.42 - 6.39 | EGFR/VEGFR-2 |
| Sorafenib | 5.47 - 7.26 | EGFR/VEGFR-2 |
Anti-Inflammatory Properties
Quinazolinone derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can modulate vascular reactivity, leading to vasorelaxation in aorta rings through endothelium-derived factors. The vasorelaxant effects observed were significant, with some derivatives achieving nearly 90% relaxation at concentrations around 30 μM .
Synthesis Techniques
The synthesis of quinazolinone derivatives often employs microwave-assisted techniques which enhance reaction efficiency and yield. For example, a comparative study showed that microwave irradiation resulted in higher yields (up to 87%) compared to conventional heating methods (79%) for similar compounds .
Case Study: Dual EGFR/VEGFR Inhibitors
A notable study synthesized a series of S-alkylated quinazolin-4(3H)-ones that were evaluated for their dual inhibitory activities against EGFR and VEGFR-2. The most potent analogs exhibited significant anti-tumor effects comparable to established drugs like sorafenib, indicating the therapeutic potential of these compounds in cancer treatment .
Case Study: Vasorelaxant Effects
Another investigation focused on the vasorelaxant properties of quinazolinone derivatives, demonstrating their ability to induce relaxation in vascular tissues through specific signaling pathways. The study provided insights into the mechanism by which these compounds exert their biological effects, highlighting their potential for treating cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives exhibit structural diversity, primarily through substitutions at positions 2 and 3. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Quinazolin-4(3H)-one Derivatives
Key Observations
The 4-chlorophenyl moiety in position 2 is conserved in multiple analogs (e.g., 331972-16-8), suggesting its role in stabilizing hydrophobic interactions with biological targets .
Biological Activity Trends :
- Analogs with electron-withdrawing groups (e.g., chlorine, fluorine) at position 2 or 3 often exhibit enhanced anti-inflammatory or antimicrobial activities. For instance, QN03’s 4-chlorophenyl and hydroxyphenyl groups contribute to its efficacy .
- Compounds with heterocyclic linkages (e.g., isoxazole in Compound 24) show promise in antihypertensive screening, highlighting the impact of core modifications on activity .
Synthetic Pathways: The target compound’s synthesis may parallel methods described in and , where thioether linkages are formed via reactions of quinazolinone precursors with thiourea or alkylating agents .
Structural Similarity Metrics :
Q & A
Q. What are the key steps in synthesizing 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one?
- Methodological Answer : Synthesis typically involves:
Core Formation : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to generate the quinazolinone core.
Functionalization : Introduction of the difluoromethoxyphenyl group via nucleophilic substitution or coupling reactions.
Thioether Linkage : Reaction of the quinazolinone intermediate with 2-(4-chlorophenyl)-2-oxoethyl thiol under basic conditions (e.g., K₂CO₃ in DMF).
Q. How to characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a multi-technique approach:
- HPLC : Reverse-phase C18 column (acetonitrile:water, 70:30) to assess purity (>95%).
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H⁺] at m/z 487.05).
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against EGFR or VEGFR-2 using fluorescence-based ADP-Glo™ assays.
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., doxorubicin) and validate with triplicate runs .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Address discrepancies through:
Structural Reanalysis : Confirm compound identity via 2D NMR (COSY, HSQC) to rule out isomerism or impurities.
Assay Standardization : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).
Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (ANOVA) to identify outliers.
Q. What strategies optimize synthetic yield without compromising purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 6 hrs) and improve yield (15–20% increase) by enhancing reaction homogeneity.
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Catalysis : Employ Pd/C or CuI for coupling steps (e.g., Suzuki-Miyaura for aryl groups).
- Table :
| Method | Yield (%) | Purity (%) | Time (hrs) |
|---|---|---|---|
| Conventional Heating | 55 | 92 | 8 |
| Microwave-Assisted | 70 | 95 | 1.5 |
Q. How to model the compound’s binding interactions with biological targets?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Focus on hydrogen bonds with the quinazolinone core and hydrophobic interactions with chlorophenyl/difluoromethoxy groups.
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å).
SAR Analysis : Modify substituents (e.g., replace difluoromethoxy with methoxy) and predict activity via QSAR models (R² > 0.8) .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.3° for Form I vs. 11.9°, 17.8° for Form II).
- DSC : Identify melting points (ΔH fusion ± 5°C indicates polymorphism).
- Raman Spectroscopy : Detect shifts in C=O (1680 cm⁻¹) and S-C (650 cm⁻¹) vibrations.
- Application : Polymorph stability affects dissolution rates in pharmacokinetic studies .
Data Contradiction Analysis
Q. Conflicting spectral data for thioether linkage confirmation: How to validate?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
